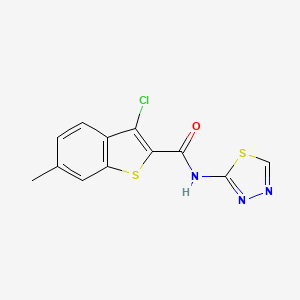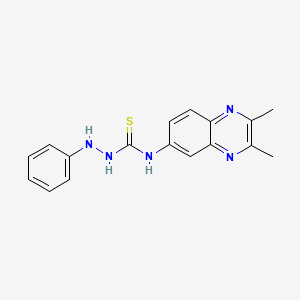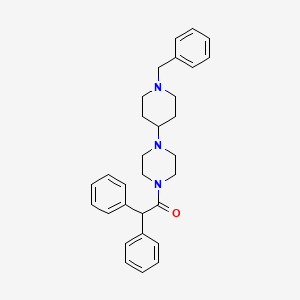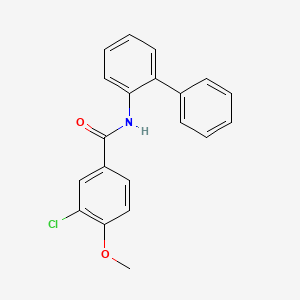
1,3-dimethyl-7-(2-piperidin-1-ylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMPD is a purine derivative that has a unique chemical structure, making it attractive for various applications. It has been synthesized using different methods, including the reaction of 5,6-diaminouracil with 1,2-dibromoethane in the presence of piperidine. DMPD has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of DMPD is not fully understood, but studies have shown that it interacts with various molecular targets, including adenosine receptors and ion channels. It has been found to modulate the activity of these targets, leading to its pharmacological effects.
Biochemical and Physiological Effects:
DMPD has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiplatelet effects. It has also been found to modulate the levels of various neurotransmitters, including dopamine and serotonin.
实验室实验的优点和局限性
DMPD has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water.
未来方向
There are several future directions for the study of DMPD, including its potential application in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMPD and to develop more efficient synthesis methods.
In conclusion, DMPD is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPD have been discussed in this paper. Further research is needed to fully understand the potential of DMPD in the treatment of various diseases.
合成方法
The synthesis of DMPD involves the reaction of 5,6-diaminouracil with 1,2-dibromoethane in the presence of piperidine. The reaction yields DMPD with a purity of over 98%. This method has been found to be efficient and cost-effective.
科学研究应用
DMPD has been studied for its potential application in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Studies have shown that DMPD has anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been found to have neuroprotective effects, as it protects neurons from damage caused by oxidative stress. Additionally, DMPD has been shown to have cardioprotective effects, as it reduces myocardial ischemia-reperfusion injury.
属性
IUPAC Name |
1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-16-12-11(13(20)17(2)14(16)21)19(10-15-12)9-8-18-6-4-3-5-7-18/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGPGNKFCVJQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356698 |
Source


|
| Record name | F0823-0006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79961-73-2 |
Source


|
| Record name | F0823-0006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)



![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)